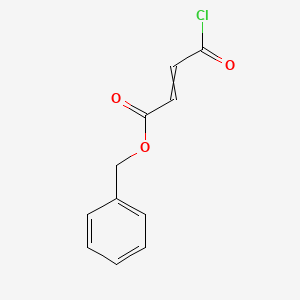

Benzyl 4-chloro-4-oxobut-2-enoate

Description

Properties

CAS No. |

111865-27-1 |

|---|---|

Molecular Formula |

C11H9ClO3 |

Molecular Weight |

224.64 g/mol |

IUPAC Name |

benzyl 4-chloro-4-oxobut-2-enoate |

InChI |

InChI=1S/C11H9ClO3/c12-10(13)6-7-11(14)15-8-9-4-2-1-3-5-9/h1-7H,8H2 |

InChI Key |

KSZVJNXMLSFSNA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C=CC(=O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analog: (E)-Ethyl 4-chloro-4-oxobut-2-enoate

The ethyl ester analog shares the reactive α,β-unsaturated carbonyl core but differs in the ester group (ethyl vs. benzyl). Key comparisons include:

Table 1: Structural and Physical Properties

- Both chloro-oxo esters are highly electrophilic, but the benzyl derivative may exhibit slower reaction kinetics in nucleophilic additions due to steric hindrance.

- Applications: Ethyl 4-chloro-4-oxobut-2-enoate is used as a building block in synthesizing heterocycles and conjugated systems . The benzyl variant may serve similar purposes but with tailored solubility and stability profiles.

Functional Analog: Benzyl Benzoate

Key distinctions:

Research Findings and Implications

- Synthetic Utility: Ethyl 4-chloro-4-oxobut-2-enoate is employed in preparing γ-keto-α,β-unsaturated esters for drug discovery . The benzyl analog could offer enhanced solubility in lipid-rich environments, enabling applications in prodrug design or polymer chemistry.

- Stability Considerations : Benzyl esters generally exhibit greater hydrolytic stability than ethyl esters under acidic conditions, favoring long-term storage.

Q & A

Q. What strategies optimize the compound’s solubility for in vivo studies?

- Methodological Answer : Co-solvent systems (e.g., PEG-400/water) or nanoformulation (liposomes, 100–200 nm diameter via sonication) enhance bioavailability. Dynamic Light Scattering (DLS) monitors particle size stability, while dialysis (10 kDa MWCO) assesses encapsulation efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.